molecular formula C7H13FN2O B1492967 2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one CAS No. 1785718-00-4

2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1492967
CAS No.: 1785718-00-4
M. Wt: 160.19 g/mol
InChI Key: DKYROIPNUCWRFT-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as amino ketones. This compound features a fluoropyrrolidine ring, which is a five-membered lactam with a fluorine atom at the 3-position, and an amino group attached to the alpha-carbon of a propanone moiety. The presence of both fluorine and nitrogen atoms in its structure makes it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one typically involves the following steps:

  • Formation of 3-fluoropyrrolidine: This can be achieved by the reduction of 3-fluoropyrrolidin-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Introduction of the amino group: The amino group can be introduced through reductive amination of the corresponding ketone using ammonia or an amine source in the presence of a reducing agent.

  • Ketone formation: The final step involves the formation of the ketone group, which can be achieved through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The ketone group can be reduced to form the corresponding alcohol.

  • Substitution: The fluorine atom in the pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.

  • Reduction: Alcohols and amines.

  • Substitution: Substituted pyrrolidines and other derivatives.

Scientific Research Applications

2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues and other functional groups within the enzyme or receptor.

Comparison with Similar Compounds

2-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one is similar to other amino ketones and fluorinated compounds, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 2-Amino-1-(2-fluoropyrrolidin-1-yl)propan-1-one: Similar structure but with fluorine at a different position.

  • 3-Fluoro-2-aminopropan-1-one: Similar backbone but without the pyrrolidine ring.

  • 2-Amino-1-(3-fluoropiperidin-1-yl)propan-1-one: Similar structure but with a six-membered ring instead of a five-membered ring.

These compounds may exhibit different reactivity and biological activity due to variations in their molecular structure.

Properties

IUPAC Name

2-amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYROIPNUCWRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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